Norcyclobenzaprine

概要

説明

シクベンザプリンとノルシクベンザプリンの両方とも、セロトニン2a受容体の強力なアンタゴニストです 。ノルシクベンザプリンは、主にシクベンザプリンの代謝における役割と、中枢神経系への薬理作用で知られています。

準備方法

合成経路と反応条件: ノルシクベンザプリンは、シクベンザプリンのN-脱メチル化によって合成されます。このプロセスは、シクベンザプリン分子中の窒素原子からメチル基を除去することを伴います。 この反応では、通常、肝臓のP450アイソフォーム、特にCYP1A1/2とCYP3A4が使用されます .

工業的生産方法: 工業的な環境では、ノルシクベンザプリンの生産には、薬物代謝経路をシミュレートして研究するために、微生物モデルが使用されます。 例えば、菌類のCunninghamella elegansは、ノルシクベンザプリンを含むシクベンザプリンの哺乳類代謝産物を生成することが示されています 。この方法は、従来の生体内代謝研究に比べて、費用対効果が高く、よりシンプルな代替手段を提供します。

化学反応の分析

反応の種類: ノルシクベンザプリンは、以下を含むいくつかの種類の化学反応を起こします。

酸化: この反応は、酸素の付加または水素の除去を伴い、多くの場合、シトクロムP450などの酵素によって促進されます。

還元: 水素の付加または酸素の除去であり、通常、特定の条件下で起こります。

置換: ある官能基を別の官能基で置き換える反応であり、さまざまな条件下で起こることがあります。

一般的な試薬と条件:

酸化: 一般的な試薬には、過酸化水素と過マンガン酸カリウムがあります。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの試薬が頻繁に使用されます。

置換: 条件は、特定の置換反応によって異なりますが、多くの場合、触媒と特定の溶媒を伴います。

生成される主な生成物: これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。例えば、ノルシクベンザプリンの酸化は、ヒドロキシル化された代謝産物の生成につながる可能性があります。

4. 科学研究への応用

ノルシクベンザプリンは、以下を含むいくつかの科学研究への応用があります。

化学: 分析化学において、検出方法の開発のための参照化合物として使用されます。

生物学: ノルシクベンザプリンを用いた研究は、シクベンザプリンの代謝経路とその生物系への影響を理解するのに役立ちます。

医学: ノルシクベンザプリンに関する研究は、線維筋痛症などの症状の治療戦略の開発に貢献しています。この病気では、睡眠の質を向上させ、症状を軽減することが知られています.

産業: この化合物は、製薬業界で筋弛緩薬の開発と試験に使用されています。

科学的研究の応用

Fibromyalgia

Norcyclobenzaprine is being investigated for its efficacy in treating fibromyalgia, a chronic pain condition characterized by widespread musculoskeletal pain. Clinical trials have indicated that cyclobenzaprine (and by extension, this compound) can improve sleep quality and reduce pain severity in fibromyalgia patients .

Post-Traumatic Stress Disorder (PTSD)

Recent studies suggest that this compound may help alleviate symptoms associated with PTSD, particularly sleep disturbances. Given its receptor binding profile, it could potentially enhance sleep quality and reduce anxiety symptoms related to trauma .

Cancer Treatment

In preclinical models, this compound has shown promise in targeting cancer cells. It has been indicated to disrupt cellular pathways involved in tumor growth and survival, suggesting a potential role in cancer therapy . Specifically, it has been associated with glioblastoma treatment strategies through mechanisms involving DNA repair disruption and autophagy regulation .

Case Study 1: Fibromyalgia Management

A clinical trial assessing the effects of bedtime administration of TNX-102 SL (sublingual cyclobenzaprine) reported improvements in overall sleep quality and pain reduction among fibromyalgia patients. The study highlighted the role of this compound in enhancing therapeutic outcomes when combined with standard care .

Case Study 2: PTSD Symptoms Reduction

In a pilot study focusing on military personnel with PTSD, participants receiving this compound demonstrated nominal improvements in PTSD severity and sleep quality after four weeks of treatment. These findings support further investigation into its use as an adjunct therapy for trauma-related disorders .

Data Tables

| Application Area | Mechanism of Action | Key Findings |

|---|---|---|

| Fibromyalgia | Serotonin and adrenergic receptor antagonism | Improved sleep quality; reduced pain severity |

| PTSD | Serotonin receptor antagonism | Nominal improvements in PTSD symptoms |

| Cancer (Glioblastoma) | Disruption of DNA repair mechanisms | Potential antitumor effects observed in vitro |

作用機序

ノルシクベンザプリンは、主にセロトニン2a受容体のアンタゴニスト作用によって効果を発揮します 。 また、ヒスタミン受容体H-1とアドレナリン受容体とも相互作用します 。この化合物の作用機序は、これらの受容体に結合してその活性を阻害することにあり、その結果、筋肉の弛緩と睡眠の質の向上につながります。分子標的は、セロトニン受容体、ヒスタミン受容体、およびアドレナリン受容体であり、これらはさまざまな中枢神経系の経路に関与しています。

類似化合物:

シクベンザプリン: ノルシクベンザプリンが誘導される親化合物です。薬理作用は似ていますが、代謝プロファイルが異なります。

アミトリプチリン: シクベンザプリンと同様の化学構造を持つ三環系抗うつ薬。

ノルトリプチリン: ノルシクベンザプリンと構造的に類似している別の三環系抗うつ薬ですが、薬理作用が異なります.

独自性: ノルシクベンザプリンは、セロトニン2a受容体に対する特定のアンタゴニスト作用と、シクベンザプリンの代謝産物としての役割において、独自性を持っています。 血漿中における長時間の滞留と、独自の代謝経路は、その独特の薬理プロファイルに貢献しています .

類似化合物との比較

Cyclobenzaprine: The parent compound from which norcyclobenzaprine is derived. It shares similar pharmacological properties but has a different metabolic profile.

Amitriptyline: A tricyclic antidepressant with a similar chemical structure to cyclobenzaprine.

Nortriptyline: Another tricyclic antidepressant that is structurally similar to this compound but has different pharmacological effects.

Uniqueness: this compound is unique in its specific antagonistic effects on serotonin 2a receptors and its role as a metabolite of cyclobenzaprine. Its prolonged presence in plasma and distinct metabolic pathway contribute to its unique pharmacological profile .

生物活性

Norcyclobenzaprine (nCBP) is a significant metabolite of cyclobenzaprine (CBP), a tricyclic muscle relaxant primarily used to treat muscle spasms associated with acute musculoskeletal conditions. This article delves into the biological activity of nCBP, exploring its pharmacological effects, receptor interactions, and potential therapeutic applications based on current research findings.

Pharmacokinetics and Metabolism

Cyclobenzaprine is metabolized in the liver primarily by cytochrome P450 enzymes (CYP1A1/2 and CYP3A4) into this compound. The pharmacokinetic profile of nCBP reveals that it has a longer half-life compared to its parent compound, with a half-life of approximately 72.8 hours, indicating prolonged biological activity in the system .

| Parameter | Cyclobenzaprine (CBP) | This compound (nCBP) |

|---|---|---|

| Half-life | 18 hours | 72.8 hours |

| Cmax | 4.12 ng/mL | 1.27 ng/mL |

| Tmax | 3.5 hours | 24 hours |

| Bioavailability | ~55% | Not extensively studied |

Receptor Interactions

This compound exhibits significant affinity for various neurotransmitter receptors, contributing to its biological effects:

- Serotonin Receptors : nCBP acts as a potent antagonist at the serotonin receptor subtypes 5HT2a and 5HT2c, with binding affinities of 13 nM and 43 nM respectively . This antagonistic action may play a role in modulating mood and pain perception.

- Adrenergic Receptors : It also interacts with adrenergic receptors, specifically α-1A and α-2B, showing affinities of 34 nM and 150 nM respectively . These interactions are crucial for understanding its effects on autonomic functions.

- Histamine Receptors : The compound binds to H1 receptors with a high affinity of 5.6 nM, suggesting potential implications for sleep regulation and sedation .

Pain Relief and Fibromyalgia

Clinical studies have demonstrated that cyclobenzaprine, and by extension its metabolite nCBP, can significantly alleviate symptoms of fibromyalgia, including pain, fatigue, and sleep disturbances. A phase III trial indicated that sublingual administration of TNX-102 SL (which contains cyclobenzaprine) led to substantial reductions in daily pain levels among fibromyalgia patients . The mechanism is believed to involve modulation of serotonergic and adrenergic pathways.

Antitumor Activity

Research indicates that nCBP has limited direct antitumor activity; however, it may influence survival-related pathways such as cell cycle arrest and autophagy regulation in certain cancer cell lines . Further studies are warranted to elucidate its potential role in cancer therapy.

Case Studies

- Fibromyalgia Treatment : In a randomized controlled trial involving patients with fibromyalgia, treatment with TNX-102 SL resulted in significant improvements in pain scores over an eight-week period . Patients reported enhanced sleep quality and reduced fatigue.

- Receptor Binding Studies : A study measuring plasma levels of nCBP post-administration of CBP found that while CBP had predictable pharmacokinetics, nCBP exhibited unexpected persistence in plasma at biologically relevant concentrations after oral administration .

特性

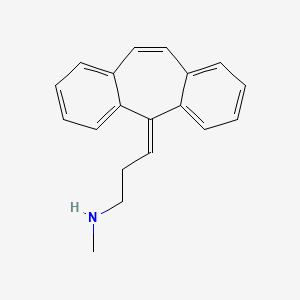

IUPAC Name |

N-methyl-3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenylidene)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N/c1-20-14-6-11-19-17-9-4-2-7-15(17)12-13-16-8-3-5-10-18(16)19/h2-5,7-13,20H,6,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XECQQDXTQRYYBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCC=C1C2=CC=CC=C2C=CC3=CC=CC=C31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30952664 | |

| Record name | 3-(5H-Dibenzo[a,d][7]annulen-5-ylidene)-N-methylpropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30952664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

303-50-4 | |

| Record name | Desmethylcyclobenzaprine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000303504 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(5H-Dibenzo[a,d][7]annulen-5-ylidene)-N-methylpropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30952664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NORCYCLOBENZAPRINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T6X8KQ83F4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。